molecular formula C23H21N3O2 B11439136 2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Cat. No.: B11439136
M. Wt: 371.4 g/mol
InChI Key: QSRNREUADMIDBJ-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized from hydrazides and carboxylic acids under dehydrating conditions. The phenyl group is then introduced through a coupling reaction. The final step involves the formation of the aniline derivative by reacting the intermediate with 2-methoxy-5-methylaniline under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce different heterocyclic compounds .

Scientific Research Applications

2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-methyl-N-[phenyl(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its specific combination of functional groups and structural features. The presence of both methoxy and methyl groups on the aniline ring, along with the phenyl-substituted oxadiazole, provides distinct chemical and biological properties[5][5].

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-methoxy-5-methyl-N-[phenyl-(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

InChI

InChI=1S/C23H21N3O2/c1-16-13-14-20(27-2)19(15-16)24-21(17-9-5-3-6-10-17)23-26-25-22(28-23)18-11-7-4-8-12-18/h3-15,21,24H,1-2H3

InChI Key

QSRNREUADMIDBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CC=C4

Origin of Product

United States

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